Cas no 2229233-99-0 (N-methyl-1-{2-(propan-2-yl)-1,3-thiazol-4-ylmethyl}cyclopropan-1-amine)

N-methyl-1-{2-(propan-2-yl)-1,3-thiazol-4-ylmethyl}cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-1-{2-(propan-2-yl)-1,3-thiazol-4-ylmethyl}cyclopropan-1-amine
- EN300-1748467
- 2229233-99-0
- N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine
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- Inchi: 1S/C11H18N2S/c1-8(2)10-13-9(7-14-10)6-11(12-3)4-5-11/h7-8,12H,4-6H2,1-3H3
- InChI Key: JKLSWJXKQGZAOI-UHFFFAOYSA-N
- SMILES: S1C(C(C)C)=NC(=C1)CC1(CC1)NC
Computed Properties
- Exact Mass: 210.11906976g/mol
- Monoisotopic Mass: 210.11906976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 53.2Ų
N-methyl-1-{2-(propan-2-yl)-1,3-thiazol-4-ylmethyl}cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748467-10.0g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 10g |
$6450.0 | 2023-05-26 | ||
Enamine | EN300-1748467-0.1g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1748467-2.5g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1748467-5g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1748467-1g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1748467-0.05g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1748467-0.5g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1748467-10g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1748467-5.0g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 5g |
$4349.0 | 2023-05-26 | ||
Enamine | EN300-1748467-0.25g |
N-methyl-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}cyclopropan-1-amine |
2229233-99-0 | 0.25g |
$1381.0 | 2023-09-20 |
N-methyl-1-{2-(propan-2-yl)-1,3-thiazol-4-ylmethyl}cyclopropan-1-amine Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Additional information on N-methyl-1-{2-(propan-2-yl)-1,3-thiazol-4-ylmethyl}cyclopropan-1-amine
N-Methylcyclopropylamine Derivative: A Comprehensive Overview
The compound with CAS number 2229233-99-0, known as N-methyl-1-{2-(propan-2-yl)-1,3-thiazol-4-ylmethyl}cyclopropan-1-amine, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazole-containing compounds and features a unique combination of structural elements that contribute to its intriguing properties. Recent studies have highlighted its potential applications in drug discovery and development, making it a subject of intense research interest.
At its core, this compound consists of a cyclopropane ring substituted with an N-methyl group and a thiazole moiety. The thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms, is a common structural motif in various bioactive molecules. The presence of the isopropyl group at the 2-position of the thiazole ring adds further complexity to the molecule, potentially influencing its pharmacokinetic properties. The cyclopropane ring, on the other hand, is known for its high strain energy, which can impart unique reactivity and stability to the compound.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing this compound. One such approach involves the use of click chemistry principles, leveraging the high reactivity of azides and alkynes to form stable bonds. This method not only enhances the yield but also simplifies the purification process, making it more amenable for large-scale production. Additionally, computational studies have been employed to predict the molecule's electronic properties and optimize its synthesis pathway.
The pharmacological activity of this compound has been extensively studied in vitro and in vivo models. Experimental results indicate that it exhibits potent activity against various enzyme targets, making it a promising candidate for therapeutic applications. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases. Furthermore, recent research has explored its role as a modulator of ion channels, which could open new avenues for treating neurological disorders.
In terms of safety assessment, preliminary toxicity studies have shown that this compound exhibits a favorable safety profile. Acute toxicity tests in animal models revealed minimal adverse effects at therapeutic doses, indicating its potential for safe administration. However, further long-term toxicity studies are required to fully characterize its safety profile and ensure compliance with regulatory standards.
From an environmental perspective, the biodegradability and eco-toxicity of this compound have also been investigated. Results suggest that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This aligns with current trends toward sustainable chemistry practices and green drug development.
In conclusion, N-methyl-1-{2-(propan-2-yl)-1,3-thiazol-4-ylmethyl}cyclopropan-1-amine represents a compelling example of how structural complexity can be harnessed to create bioactive molecules with diverse applications. Its unique combination of structural features, coupled with recent advances in synthesis and pharmacology, positions it as a valuable asset in the ongoing quest for innovative therapeutic agents.
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